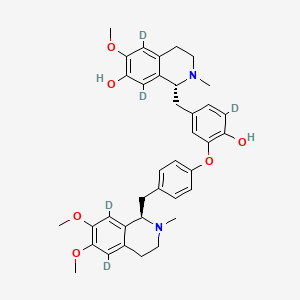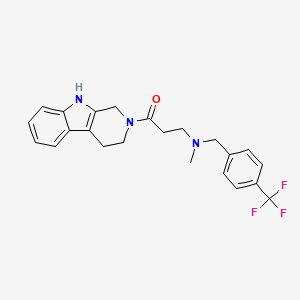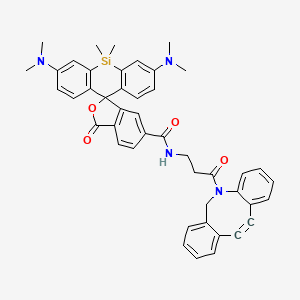
DAS-5-oCRBN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DAS-5-oCRBN is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the c-Src kinase. It is designed to target and degrade the c-Src kinase, which plays a crucial role in cell signaling and regulation of key biological processes such as proliferation, differentiation, and apoptosis. The compound has shown significant potential in cancer research due to its ability to selectively degrade c-Src without affecting Bcr-Abl .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DAS-5-oCRBN involves the combination of dasatinib, a potent c-Src/Abl kinase inhibitor, with thalidomide, a cereblon E3 ligase ligand. The synthetic route typically includes the following steps:
Formation of the linker: The linker is synthesized by reacting thalidomide with a suitable bifunctional linker molecule.
Attachment of dasatinib: Dasatinib is then attached to the linker through a series of coupling reactions.
Final assembly: The final product, this compound, is obtained by purifying the compound through chromatographic techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
DAS-5-oCRBN undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of c-Src, leading to its degradation by the proteasome.
Binding to ATP-site: This compound binds to the ATP-site of c-Src, which is essential for its degradation.
Common Reagents and Conditions
Reagents: Thalidomide, dasatinib, bifunctional linker molecules.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity
Major Products Formed
The major product formed from the reactions involving this compound is the degraded c-Src protein, which is targeted for proteasomal degradation .
Aplicaciones Científicas De Investigación
DAS-5-oCRBN has several scientific research applications, including:
Cancer Research: The compound is used to study the role of c-Src in cancer cell proliferation and metastasis.
Cell Signaling Studies: This compound is used to investigate the non-catalytic functions of kinases and their role in cellular signaling pathways.
Drug Development: The compound serves as a tool for developing new therapeutic agents targeting c-Src and other kinases involved in cancer and other diseases.
Mecanismo De Acción
DAS-5-oCRBN exerts its effects by binding to the ATP-site of c-Src, facilitating its ubiquitination and subsequent degradation by the proteasome. The degradation of c-Src disrupts its signaling pathways, leading to reduced cell proliferation and metastasis. The molecular targets involved include the c-Src kinase and the cereblon E3 ligase .
Comparación Con Compuestos Similares
Similar Compounds
DAS-CHO-5-oCRBN: Another PROTAC degrader of c-Src, but less potent compared to DAS-5-oCRBN.
DAS-7-oCRBN: A similar compound with different linker chemistry, showing varying degrees of selectivity and potency.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for degrading c-Src without affecting Bcr-Abl. It has shown superior performance in reducing cancer cell proliferation and metastasis compared to other similar compounds .
Propiedades
Fórmula molecular |
C39H40ClN11O6S |
|---|---|
Peso molecular |
826.3 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44) |
Clave InChI |
FLJSWUPMVJVFTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)








![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

methyl phosphate](/img/structure/B12386520.png)


